molecular formula C11H8N4O2 B2659259 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 91136-08-2

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2659259
CAS No.: 91136-08-2
M. Wt: 228.211
InChI Key: BXCKPHGJASSAGU-UHFFFAOYSA-N
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Description

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is an organic compound that features a pyrazole ring substituted with a nitro group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 4-nitro-1H-pyrazole with a suitable benzonitrile derivative. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is unique due to the presence of both a nitro-substituted pyrazole ring and a benzonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(4-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCKPHGJASSAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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